1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-14(4-2)11(15)9-13-7-5-10(6-8-13)12(16)17/h10H,3-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXXMQSGIMDGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conversion of Piperidine-4-carboxylic Acid to 1-Methylpiperidine-4-carboxylic Acid
- Method : Transfer hydrogenation using formaldehyde as the hydrogen donor.
- Conditions :
- Catalyst: Palladium on charcoal or platinum.
- Medium: Water and acid (e.g., formic acid).
- Temperature: Heated from ambient to 90–95 °C.
- Pressure: Ambient.
- Outcome : Selective methylation of the nitrogen atom on the piperidine ring to yield 1-methylpiperidine-4-carboxylic acid.
- Notes : This method avoids the use of gaseous hydrogen, simplifying safety and equipment requirements.
Formation of N,N-Diethyl-1-methylpiperidine-4-carboxamide
- Activation of Carboxylic Acid :
- React 1-methylpiperidine-4-carboxylic acid or its hydrochloride salt with thionyl chloride to form the corresponding acid chloride intermediate.
- Amidation :
- React the acid chloride with diethylamine to form the diethylcarbamoyl methyl amide.
- Advantages :
- Use of thionyl chloride avoids formation of unwanted dimethyl carbamoyl chloride byproducts.
- Diethylamine is preferred over dimethylamine due to its liquid state at ambient temperature, facilitating handling.
- Conditions : Controlled temperature and stoichiometry to maximize yield and purity.
Alternative Esterification and Protection Methods (Related to Piperidine-4-carboxylic Acid Derivatives)
- N-Boc Protection and Methyl Ester Formation :
- Piperidine-4-carboxylic acid can be protected at the nitrogen with tert-butoxycarbonyl (Boc) group.
- Methyl esterification can be achieved using methyl iodide and potassium carbonate or trimethylsilyl diazomethane in methanol/acetonitrile.
- Purpose :
- These steps serve as intermediates in more complex syntheses or for modifying solubility and reactivity.
- Notes :
Summary Table of Key Preparation Steps
Research Findings and Practical Considerations
- Catalyst Efficiency : The use of palladium on charcoal or platinum catalysts in transfer hydrogenation provides efficient and selective N-methylation without harsh conditions or explosive hydrogen gas handling.
- Reagent Selection : Thionyl chloride is preferred for acid activation due to its clean conversion and minimal side products, improving overall yield and purity.
- Temperature Control : Maintaining reaction temperatures below 80 °C during amidation prevents discoloration and degradation of sensitive intermediates.
- Handling and Safety : Diethylamine’s liquid state at room temperature simplifies reagent handling compared to gaseous amines, reducing operational hazards.
- Purification : Column chromatography using silica gel and appropriate eluents (e.g., 2% methanol in chloroform) is effective for isolating pure intermediates and final products.
Chemical Reactions Analysis
1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamoyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol).
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the context of treating parasitic infections. Research has shown that derivatives of piperidine-based compounds exhibit activity against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of human African trypanosomiasis (HAT) and Chagas disease, respectively.
Case Study: Anti-trypanosomal Activity
A study focused on optimizing a series of piperidine derivatives, including 1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid, demonstrated promising results in inhibiting the growth of these parasites. The compounds were evaluated using the Alamar Blue growth inhibition assay, with IC50 values determined for both the parasites and human embryonic kidney (HEK) cells to assess selectivity. The results indicated that modifications to the acyl substituent significantly influenced biological activity, highlighting the importance of structural optimization in drug design .
Pain Management
Another area of interest is the modulation of opioid receptors for pain management. Compounds similar to this compound have been explored as potential analgesics that selectively target delta-opioid receptors. These compounds may provide effective pain relief while minimizing common side effects associated with traditional opioids.
Case Study: Opioid Receptor Modulation
Research into tricyclic-bridged piperidinylidene derivatives has shown that they can act as delta-opioid receptor modulators. These compounds have been suggested for use in treating various pain-related conditions, potentially offering an alternative to conventional opioid therapies . The differential effects on opioid receptors could lead to new analgesic treatments with reduced side effects.
Chemical Intermediate
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its structure allows for various modifications that can lead to a wide range of derivatives with tailored properties.
Table 1: Potential Derivatives and Their Applications
| Derivative Structure | Potential Application | Notes |
|---|---|---|
| Piperidine Ureas | Antiparasitic agents | Enhanced selectivity and potency |
| Carbamate Derivatives | Analgesics and anti-inflammatory agents | Potential for reduced side effects |
| Amide Variants | Drug candidates for CNS disorders | Focus on receptor selectivity |
Mechanism of Action
The mechanism of action of 1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid ()
- Substituent : Ethoxycarbonyl group.
- Molecular Weight : 215.22 g/mol (vs. ~287.34 g/mol for the target compound, estimated).
- Log S (Solubility) : -1.68 (moderate solubility).
- TPSA : 66.8 Ų (high polarity due to ester and carboxylic acid groups).
- Biological Activity : Moderate GI absorption and low BBB permeability due to high polarity.
- Key Difference : The ethoxycarbonyl group is less lipophilic than the diethylcarbamoyl group, resulting in higher solubility but reduced membrane permeability compared to the target compound .
1-(4-Methylbenzoyl)piperidine-4-carboxylic Acid ()
- Substituent : 4-Methylbenzoyl group.
- Molecular Weight : 277.33 g/mol.
- Log P : Estimated higher than the target compound due to aromatic hydrophobicity.
- Biological Implications : The benzoyl group may enhance protein binding but reduce solubility.
Aromatic and Heterocyclic Substituents
1-(4-Bromo-benzyl)piperidine-4-carboxylic Acid Hydrochloride ()
- Substituent : 4-Bromobenzyl group.
- Molecular Weight : 358.65 g/mol.
- Polarity : Lower TPSA (≈50 Ų) due to reduced hydrogen-bonding groups.
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid ()
- Substituent : Methoxypyrimidinyl group.
- Molecular Weight : 237.26 g/mol.
- Solubility : Higher than the target compound due to the methoxy group and pyrimidine ring (polarity).
- Bioactivity : Heterocyclic moieties often improve binding to enzymes or receptors, but reduced lipophilicity may limit cell penetration .
Sulfonyl and Thiazole Derivatives
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic Acid ()
1-[(2-Chlorothiazol-5-yl)methyl]piperidine-4-carboxylic Acid ()
- Substituent : Chlorothiazolyl group.
- Key Feature: Thiazole rings are common in bioactive molecules (e.g., antimicrobials).
Comparative Analysis Table
*Estimated based on structural analogs.
Biological Activity
1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid is a synthetic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular structure contributes to its biological activity. Below are the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
This compound exhibits various biological activities through several mechanisms:
Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced activity in target cells.
Receptor Modulation: It interacts with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical balance.
Anti-inflammatory Effects: Research indicates that the compound may reduce pro-inflammatory cytokine production, contributing to its therapeutic potential in inflammatory diseases.
Neuroprotective Effects
Studies have demonstrated that this compound possesses neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to:
- Inhibit the aggregation of amyloid-beta peptides.
- Reduce oxidative stress by decreasing reactive oxygen species (ROS) levels.
- Block inflammatory pathways associated with neurodegeneration.
Anti-inflammatory Activity
The compound has exhibited significant anti-inflammatory effects in vitro:
- IC₅₀ for Nitric Oxide Production: Approximately 2.91 ± 0.47 μM.
- It effectively reduces the secretion of pro-inflammatory cytokines in activated immune cells.
Cholinesterase Inhibition
In enzyme kinetic studies, the compound showed promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's disease treatment:
| Enzyme | IC₅₀ (μM) |
|---|---|
| Acetylcholinesterase | 0.23 - 0.48 |
| Butyrylcholinesterase | Competitive with known inhibitors |
Case Studies and Research Findings
- Neuroprotective Study : In a study involving scopolamine-induced cognitive impairment in mice, administration of the compound resulted in significant improvements in learning and memory, suggesting potential benefits for Alzheimer's patients.
- Anti-inflammatory Research : A recent study highlighted the compound's ability to inhibit nitric oxide production, showcasing its potential as a therapeutic agent against neuroinflammation.
- Cholinesterase Inhibition : Comparative studies with known inhibitors like donepezil revealed that this compound's inhibitory effects on AChE were competitive, indicating strong potential for cognitive disorder treatments.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other known compounds:
| Compound | AChE Inhibition IC₅₀ (μM) | Neuroprotective Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 0.23 - 0.48 | Yes | Yes |
| Donepezil | 0.12 | Yes | No |
| Other Related Compounds | Varies | Yes | Yes |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step strategies:
- Step 1 : Functionalization of the piperidine ring at the 4-position with a carboxylic acid group, often via Boc-protection (tert-butoxycarbonyl) to prevent undesired side reactions .
- Step 2 : Introduction of the diethylcarbamoyl group via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-mediated amidation) .
- Step 3 : Deprotection (e.g., acid hydrolysis for Boc removal) and purification via column chromatography or recrystallization .
- Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize solvent systems (e.g., DMF for polar intermediates) to enhance yield .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Assess purity (>95% threshold for biological assays) with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
- NMR : Confirm functional groups (e.g., diethylcarbamoyl protons at δ 1.0–1.2 ppm in H NMR; piperidine ring protons at δ 2.5–3.5 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H] ion matching theoretical mass ± 2 ppm) .
Q. What are the preliminary applications of this compound in medicinal chemistry?
- Methodological Answer : Early-stage studies focus on:
- Enzyme Inhibition : Screen against targets like acetylcholinesterase (AChE) using Ellman’s assay, comparing IC values with structural analogs .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) to quantify affinity (K) .
- SAR Studies : Modify the diethylcarbamoyl or piperidine moiety to correlate structural changes with activity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under scale-up conditions?
- Methodological Answer :
- Reaction Engineering : Use flow chemistry for exothermic steps (e.g., carbamoylation) to improve heat dissipation and reproducibility .
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC) to minimize byproducts. For example, HATU may improve amidation efficiency by 15–20% compared to EDC .
- Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for cost-effective scale-up .
Q. How can discrepancies in biological activity data between derivatives be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate results using:
- In vitro assays : Repeat dose-response curves with stricter controls (e.g., ATP levels for cytotoxicity checks) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify steric clashes in low-activity derivatives .
- Metabolite Profiling : Use LC-MS/MS to rule out off-target metabolism (e.g., hydrolysis of the carbamoyl group in cell media) .
Q. What strategies are effective in elucidating the metabolic stability of this compound?
- Methodological Answer :
- In vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Use NADPH cofactors to assess CYP450-mediated metabolism .
- Isotope Labeling : Synthesize C-labeled analogs to track metabolite formation in hepatocyte assays .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the piperidine ring to block oxidative metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
